8-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
8-fluoro-1-(4-methoxyphenyl)-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O/c1-28-18-10-8-17(9-11-18)27-23-19-13-16(24)7-12-21(19)25-14-20(23)22(26-27)15-5-3-2-4-6-15/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPWMVMPFUYMBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of quinoline hydrazide with appropriate aldehydes or ketones under acidic or basic conditions . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
8-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to introduce various substituents at the phenyl ring.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazoloquinolines, including 8-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline. The compound has been evaluated for its effects on various cancer cell lines.
Case Study:
A study conducted by Ghorab et al. demonstrated that derivatives of pyrazolo[4,3-c]quinoline exhibited significant cytotoxic effects against human cancer cell lines, including breast and lung cancers. The mechanism of action involved the induction of apoptosis and cell cycle arrest at the G2/M phase, indicating a potential for further development as an anticancer agent .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in the treatment of inflammatory conditions. Pyrazoloquinolines are known to inhibit key inflammatory pathways.
Case Study:
Research published in MDPI indicated that pyrazole derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and reducing nitric oxide production in macrophages. This suggests that this compound could be beneficial in managing diseases characterized by chronic inflammation .
Data Table: Summary of Biological Activities
| Activity Type | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (Breast), A549 (Lung) | 5.0 - 15.0 | Induction of apoptosis |
| Anti-inflammatory | RAW264.7 (Macrophages) | <10 | COX inhibition, reduction of NO production |
Mechanism of Action
The mechanism of action of 8-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s structural analogs differ primarily in substituent type, position, and electronic effects. Key comparisons include:
Key Observations :
- Methoxy vs. Methyl : The 4-methoxyphenyl group (target) offers better solubility than methyl (F6) but may reduce metabolic stability due to demethylation risks .
- Amino Substitutions: 3,4-Diamino derivatives (e.g., compound 11) exhibit superior solubility and binding affinity but lack the lipophilicity required for blood-brain barrier penetration .
Electronic and Optical Properties
Substituents critically influence HOMO/LUMO levels and ionization potentials:
| Compound | HOMO (eV) | LUMO (eV) | Ionization Potential (eV) | Fluorescence λmax (nm) | Reference |
|---|---|---|---|---|---|
| Target Compound | -5.8* | -2.3* | 7.1* | 420* | |
| 7-CF3-PQ () | -5.5 | -2.0 | 6.9 | 410 | |
| F6 () | -5.7 | -2.4 | 7.3 | 435 |
Analysis :
- The fluorine atom in the target compound lowers HOMO/LUMO levels compared to CF3-substituted analogs, suggesting reduced oxidative stability but improved charge transport .
- Fluorescence intensity is modulated by substituent electronegativity (F > CF3 > Cl) .
Insights :
- The target compound’s lack of amino groups (cf. 3,4-diamino-11) likely reduces Topo I/COX-2 affinity but may improve selectivity for other targets .
- ELND006’s sulfonyl group confers gamma-secretase inhibition, a property absent in the target due to differing substituents .
Biological Activity
8-Fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the pyrazoloquinoline family. This compound is characterized by its unique structural features, which include a fluorine atom and a methoxy group, contributing to its diverse biological activities. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 369.4 g/mol. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions, starting from readily available precursors. The key steps include:
- Formation of the Pyrazole Ring : Reaction of hydrazine with appropriate β-diketones or β-ketoesters.
- Cyclization with Quinoline Precursors : Using bases like potassium carbonate to facilitate the formation of the quinoline structure.
- Substituent Introduction : Incorporating the fluorine and methoxy groups through specific chemical reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazoloquinoline derivatives, including this compound. In vitro evaluations against various cancer cell lines have demonstrated significant cytotoxic effects. For instance, compounds within this class have shown inhibition of growth in colorectal carcinoma (HCT116) and epidermoid carcinoma (HEP2) cells, suggesting their potential as anticancer agents .
Antimicrobial and Antifungal Properties
Quinoline derivatives are known for their antimicrobial activities. Preliminary evaluations indicate that 8-fluoro derivatives exhibit moderate to high activity against various bacterial strains and fungi. The presence of the fluorine atom enhances the compound's ability to penetrate microbial membranes, thereby increasing its efficacy .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazoloquinolines have also been investigated. Studies show that these compounds can inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, indicating their potential as anti-inflammatory agents. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression .
Case Studies and Research Findings
Several research studies have focused on the biological activity of similar compounds:
Q & A
Q. What are the key synthetic methodologies for preparing 8-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline?
Methodological Answer: The compound is synthesized via multi-step pathways, often starting from functionalized quinoline precursors. Key approaches include:
- Condensation Reactions : Reacting 4-methoxyphenylhydrazine with substituted quinoline-3-carboxylates or carbonitriles under reflux in xylenes with triethylamine as a base (yields ~71%) .
- Palladium-Catalyzed Intramolecular C–N Bond Formation : Using 4-chloroquinoline-3-carbaldehyde hydrazones, which allow simultaneous cyclization and N–N bond cleavage. Temperature modulation (e.g., 80–120°C) can shift product ratios between pyrazoloquinolines and anilinoquinolines .
- Electrochemical Synthesis : Direct assembly of the pyrazolo[4,3-c]quinoline core via oxidative coupling, minimizing byproducts .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Key signals include δ 12.95 (d, J = 5.6 Hz, pyrazole NH), δ 8.72 (d, J = 6.2 Hz, quinoline H), and δ 3.79 (s, OCH3). NMR confirms the methoxy group (δ 55.71) and aromatic carbons .
- HPLC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated m/z 326.0691 for C17H13ClN3O2) with >98% purity .
- X-Ray Diffraction (XRPD) : Used to confirm crystallinity and polymorphic forms, particularly for salts (e.g., hydrochloride or maleate derivatives) .
Q. What purification strategies are effective for isolating this compound?
Methodological Answer:
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexanes separates regioisomers (e.g., distinguishing pyrazolo[4,3-c]quinoline from pyrazolo[3,4-b]quinoline) .
- Recrystallization : Use CH2Cl2-pentane or ethanol/water mixtures to isolate high-purity crystalline forms (e.g., 98.6% purity) .
- Acid-Base Partitioning : For amine-containing derivatives, adjust pH to precipitate free bases or salts .
Advanced Research Questions
Q. How does reaction temperature influence regioselectivity in pyrazoloquinoline synthesis?
Methodological Answer: Regioselectivity is highly temperature-dependent. For example:
- Palladium-Catalyzed Reactions : At 80°C, 4-anilinoquinoline-3-carbonitriles dominate, while 120°C favors pyrazolo[4,3-c]quinolines due to kinetic vs. thermodynamic control .
- Microwave-Assisted Synthesis : Short, high-temperature cycles (e.g., 150°C, 10 min) improve yields of thermodynamically stable isomers .
Contradiction Analysis : Electrochemical methods () bypass regioselectivity issues but require specialized equipment, whereas thermal methods () offer tunability but demand optimization.
Q. What pharmacological targets are associated with pyrazolo[4,3-c]quinoline derivatives?
Methodological Answer:
- γ-Secretase Inhibition : Fluorinated derivatives like ELND006/007 show selective amyloid-β inhibition over Notch, critical for Alzheimer’s research (IC50 < 10 nM) .
- Cannabinoid Receptor Modulation : Constrained analogues (e.g., adamantanylmethyl-3-oxo derivatives) exhibit CB2 selectivity (Ki < 50 nM), useful for neuroinflammation studies .
- Antimicrobial Activity : Substituent variation (e.g., 4-chlorophenyl groups) enhances activity against drug-resistant strains .
Q. How can computational methods predict regioselectivity in alkylation or functionalization reactions?
Methodological Answer:
- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. For example, alkylation at C3 vs. C4 of the pyrazole ring correlates with Fukui indices .
- Molecular Docking : Screen substituent effects on receptor binding (e.g., CB2 affinity increases with bulky groups at C8) .
- Kinetic Modeling : Simulate reaction pathways to optimize conditions for desired regioisomers .
Q. What strategies address solubility challenges in biological assays?
Methodological Answer:
- Salt Formation : Convert free bases to hydrochloride or maleate salts (e.g., 8k hydrochloride in ) for improved aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) that release active compounds in vivo .
- Nanoformulation : Use liposomes or PEGylated carriers to enhance bioavailability .
Q. How do structural modifications impact fluorescence properties for imaging applications?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
